3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one
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Overview
Description
3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclopentyl ring, hydroxyl groups, and a triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective oxidation reactions.
Formation of the Triazolopyrimidine Moiety: The triazolopyrimidine moiety is synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The triazolopyrimidine moiety can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases and conditions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar triazolopyrimidine structure.
Ribavirin: An antiviral compound with a triazole ring.
Remdesivir: An antiviral compound with a similar nucleoside structure.
Uniqueness
3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one is unique due to its specific combination of a cyclopentyl ring, hydroxyl groups, and a triazolopyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H13N5O3 |
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Molecular Weight |
251.24 g/mol |
IUPAC Name |
3-[(1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H13N5O3/c16-3-5-1-6(7(17)2-5)15-9-8(13-14-15)10(18)12-4-11-9/h4-7,16-17H,1-3H2,(H,11,12,18)/t5-,6+,7+/m0/s1 |
InChI Key |
NRDUEAFCSXGTBR-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H](C[C@H]([C@@H]1N2C3=C(C(=O)NC=N3)N=N2)O)CO |
Canonical SMILES |
C1C(CC(C1N2C3=C(C(=O)NC=N3)N=N2)O)CO |
Origin of Product |
United States |
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